N-(prop-2-yn-1-yl)cyclopentanamine
Description
Contextualization within Propargylamine (B41283) Chemistry
Propargylamines are a class of organic compounds that contain an amino group attached to a propargyl group (HC≡C-CH₂-). They are recognized as highly versatile intermediates in organic synthesis. nih.govnih.gov
The dual functionality of an alkyne and an amine within the same molecule provides a rich platform for a variety of chemical transformations. The terminal alkyne can participate in a range of reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry where the terminal alkyne of N-(prop-2-yn-1-yl)cyclopentanamine could react with an azide (B81097) to form a stable triazole ring. This reaction is known for its high efficiency and regioselectivity.
Sonogashira Coupling: This cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key step in the synthesis of many complex organic molecules. mendeley.com
A³ Coupling (Aldehyde-Alkyne-Amine): Propargylamines themselves are often synthesized via the A³ coupling reaction. researchgate.net Conversely, the pre-formed this compound could potentially undergo further reactions at the nitrogen or the alkyne.
Cyclization Reactions: The propargyl group is a precursor to a wide array of heterocyclic compounds such as pyrroles, pyridines, and oxazoles. nih.govnih.gov
The amine group, on the other hand, imparts basicity and nucleophilicity to the molecule. It can be involved in:
N-alkylation and N-acylation: The secondary amine can be further functionalized by reaction with alkyl halides or acylating agents.
Formation of Imines and Enamines: Reaction with carbonyl compounds can lead to the formation of imines or enamines, which are versatile intermediates in their own right.
Catalysis: Amines can act as organocatalysts in various transformations.
Role as a Precursor and Building Block in Advanced Chemical Architectures
Although specific examples of this compound being used as a precursor are not readily found in the literature, its structure suggests significant potential. It can be envisioned as a key building block in the synthesis of:
Novel Heterocyclic Systems: Through intramolecular cyclization reactions involving the alkyne and the amine (or a suitably functionalized derivative), a variety of fused or spirocyclic heterocyclic compounds could be accessed.
Biologically Active Molecules: By leveraging the reactivity of the propargyl group for coupling reactions and the cycloalkylamine for its pharmacophoric properties, it could serve as a starting material for the synthesis of new therapeutic agents.
Functional Materials: The alkyne functionality allows for the incorporation of this molecule into polymers or onto surfaces through polymerization or surface modification reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynylcyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWLDSWPEXCQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Prop 2 Yn 1 Yl Cyclopentanamine and Analogues
Direct Synthetic Approaches
Direct synthetic approaches involve the formation of the crucial carbon-nitrogen bond between the cyclopentyl and propargyl moieties in a single key step. These methods are often favored for their atom economy and straightforward reaction sequences.
N-Alkylation Strategies of Cyclopentylamine with Propargyl Halides
A primary and conventional method for the synthesis of N-(prop-2-yn-1-yl)cyclopentanamine is the N-alkylation of cyclopentylamine with a suitable propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of cyclopentylamine acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide ion.
The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. A variety of solvents can be employed for this transformation, with the selection often influencing the reaction rate and yield. Common solvents screened for similar N-alkylation reactions include tetrahydrofuran (THF), acetonitrile (MeCN), and 1,4-dioxane. In some instances, solvent-free conditions have also been explored to develop more environmentally benign protocols. The stoichiometry of the reactants is another critical factor; for example, using an excess of the propargyl halide can drive the reaction to completion but may also lead to the formation of undesired dialkylated products.
| Parameter | Condition | Effect on Reaction |
| Solvent | THF, MeCN, Toluene | Can impact solubility of reactants and reaction rate. |
| Reactant Ratio | Varying equivalents of propargyl halide | Affects conversion and formation of byproducts. |
| Temperature | Room temperature to elevated temperatures | Influences reaction kinetics. |
This table is interactive. Click on the headers to sort the data.
To facilitate the N-alkylation and neutralize the hydrogen halide formed during the reaction, a base is typically added. The choice of base is crucial as it can influence the reaction's selectivity and yield. Both inorganic and organic bases are commonly used. Inorganic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are effective in deprotonating the amine, thereby increasing its nucleophilicity. Organic bases, for instance, triethylamine (Et3N) or diisopropylethylamine (DIPEA), can also be employed to scavenge the acid produced. The selection of the base often depends on the specific substrate and the desired reaction conditions.
Reductive Amination Routes Utilizing Propargyl Aldehydes/Ketones and Cyclopentylamine
Reductive amination offers an alternative direct route to this compound. This powerful C-N bond-forming reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
For the synthesis of the target molecule, this would involve the reaction of cyclopentanone (B42830) with propargylamine (B41283) or, alternatively, the reaction of cyclopentylamine with propargyl aldehyde. The process is typically carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (NaBH4), sodium cyanobohydride (NaBH3CN), and borohydride exchange resin. koreascience.kr Catalytic hydrogenation can also be utilized for the reduction step. researchgate.net This methodology is valued for its versatility and broad substrate scope. researchgate.net
| Carbonyl Compound | Amine | Reducing Agent | Potential Product |
| Cyclopentanone | Propargylamine | NaBH4, NaBH3CN | This compound |
| Propargyl aldehyde | Cyclopentylamine | NaBH4, NaBH3CN | This compound |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to develop environmentally benign processes. researchgate.net For the synthesis of this compound and other propargylamines, this involves minimizing the use of hazardous materials, replacing toxic metal catalysts, reducing solvent use, and improving energy efficiency. nih.govrsc.org
Catalyst-Free Methodologies
The development of catalyst-free, and particularly metal-free, synthetic routes is a primary goal of green chemistry to avoid potential contamination of the final product with toxic metal species. phytojournal.com While many A³ coupling reactions rely on metal catalysts, several metal-free approaches have been successfully developed. nih.govrsc.org
Some methodologies achieve this by using one of the coupling partners to promote the reaction. For instance, salicylaldehyde has been shown to facilitate propargylamine formation without any external metal catalyst under mild conditions. phytojournal.com Other approaches utilize non-metallic catalysts like silica gel or take advantage of tandem reactions, such as a decarboxylative coupling using alkynyl carboxylic acids instead of terminal alkynes, which can proceed without a metal catalyst. semanticscholar.orgorganic-chemistry.orgnih.gov These methods offer a cleaner and often more cost-effective route to propargylamines. phytojournal.com
| Method | Key Feature | Reactants | Conditions | Reference |
|---|---|---|---|---|
| Salicylaldehyde-Promoted | Inherent reactivity of aldehyde | Salicylaldehyde, Amine, Alkyne | Mild, Solvent-free | phytojournal.com |
| Decarboxylative Coupling | Use of alkynyl carboxylic acids | Alkynyl carboxylic acid, Paraformaldehyde, Amine | CH₃CN or Water, 65 °C | organic-chemistry.org |
| Silica Gel Catalysis | Use of a solid support as catalyst | Aromatic Amine, Aldehyde, Phenylacetylene | Solvent-free | semanticscholar.orgnih.gov |
| Light-Mediated | Persulfate activation via light | Primary/Secondary Amines, Alkynes | Phase-transfer catalysis | rsc.org |
Solvent-Free or Aqueous Medium Reaction Systems
Eliminating volatile and often toxic organic solvents is another cornerstone of green chemistry. rsc.org For propargylamine synthesis, two primary alternatives are performing reactions under solvent-free (neat) conditions or using water as the reaction medium. nih.govrsc.org
Solvent-free A³ and KA² coupling reactions are typically conducted by heating a mixture of the reactants, often with a catalyst. rsc.orgnih.gov This approach simplifies the workup procedure, reduces waste, and can lead to higher reaction rates. rsc.org For example, the Zn(OTf)₂-mediated synthesis of propargylamines proceeds effectively at 100 °C under neat conditions. nih.gov
Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A³ coupling reactions have been successfully performed in aqueous media, sometimes facilitated by a catalyst that is effective in water, such as silver iodide. organic-chemistry.org Continuous flow reaction systems using water have also been developed, offering an efficient alternative to traditional batch processing. nih.gov
| System | Advantages | Typical Conditions | Example Catalyst | Reference |
|---|---|---|---|---|
| Solvent-Free (Neat) | Reduced waste, simple workup, high concentration | Heating (e.g., 80-110 °C) | CuCl, Zn(OTf)₂ | rsc.orgnih.gov |
| Aqueous Medium | Non-toxic, non-flammable, low cost | Room temperature to moderate heating | Silver Iodide, Gold(III) salen complex | organic-chemistry.org |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) is an energy-efficient technology that can dramatically accelerate chemical reactions. scilit.comat.ua By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. researchgate.net
The A³ coupling reaction is particularly amenable to microwave assistance. scilit.com Syntheses that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.govresearchgate.net For instance, a GO-CuCl₂ catalyzed A³ coupling was completed in 10 minutes under microwave irradiation, while the same reaction required 10 hours using conventional heating. nih.gov This rapid, efficient, and often solvent-free approach represents a significant advancement in the green synthesis of propargylamines. scilit.comresearchgate.net
| Catalyst | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| In/SiO₂ | Microwave-Assisted | 10 min | Good | nih.gov |
| Conventional Heating | 10 h | Good | ||
| [{Cu(μ − I)₂Cu}(PPh₃)₄] | Microwave-Assisted | ~5 min | Excellent/Quantitative | researchgate.net |
| Conventional Heating | Not Specified | Not Specified |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Propargyl Amine Moiety
The propargyl amine moiety in N-(prop-2-yn-1-yl)cyclopentanamine is the primary center of its reactivity. The electron-rich alkyne can undergo a variety of addition and cyclization reactions, while the lone pair of electrons on the nitrogen atom of the secondary amine allows it to act as a nucleophile. The proximity of these two functional groups can also lead to unique intramolecular reactions and cycloisomerization pathways.
A fundamental reaction for the synthesis of propargylamines, including this compound, is the aldehyde-alkyne-amine (A³) coupling reaction. phytojournal.comresearchgate.netresearchgate.net This multicomponent reaction is a highly atom-economical method for forming C-C and C-N bonds in a single step. libretexts.orgnih.gov The reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst. mdpi.comwikipedia.org
The generally accepted mechanism for the A³ coupling reaction, particularly when catalyzed by copper or other late transition metals, involves a few key steps. libretexts.orgnih.gov Initially, the metal catalyst activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide. mdpi.comnih.gov Concurrently, the aldehyde and the secondary amine, in this case, cyclopentanamine, undergo condensation to form an in situ generated iminium ion. libretexts.orgfit.edu The nucleophilic metal acetylide then attacks the electrophilic iminium ion, leading to the formation of the propargylamine (B41283) product and regeneration of the catalyst. wikipedia.org
Table 1: Key Steps in the A³ Coupling Mechanism
| Step | Description |
| 1. Alkyne Activation | The metal catalyst coordinates to the terminal alkyne, forming a π-complex and increasing the acidity of the terminal proton. |
| 2. Metal Acetylide Formation | A base, often the amine reactant itself, deprotonates the activated alkyne to form a metal acetylide species. |
| 3. Iminium Ion Formation | The aldehyde and amine react to form an iminium ion intermediate. |
| 4. Nucleophilic Attack | The metal acetylide acts as a nucleophile and attacks the iminium ion, forming a new carbon-carbon bond. |
| 5. Product Formation | The resulting intermediate is protonated to yield the final propargylamine product. |
This methodology allows for the efficient synthesis of a wide variety of propargylamines by varying the aldehyde, alkyne, and amine components.
The carbon-carbon triple bond in this compound is a versatile handle for participating in various cycloaddition reactions, leading to the formation of diverse cyclic and heterocyclic systems.
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgnrochemistry.com This reaction can be performed both inter- and intramolecularly. youtube.com For a substrate like this compound, the reaction would proceed through the initial formation of a stable hexacarbonyl dicobalt complex with the alkyne.
The regioselectivity of the Pauson-Khand reaction with unsymmetrical alkynes is a critical aspect. nih.gov Generally, the larger substituent on the alkyne tends to be positioned at the carbon adjacent to the carbonyl group in the resulting cyclopentenone. nrochemistry.comyoutube.com In the case of this compound, the cyclopentylaminomethyl group is sterically more demanding than the terminal hydrogen, thus directing the regiochemical outcome of the cycloaddition. nih.gov
Intramolecular versions of the Pauson-Khand reaction are particularly powerful for the synthesis of bicyclic systems. nih.govrsc.org If the N-cyclopentyl group were replaced with a substituent containing an alkene tethered at an appropriate distance, an intramolecular Pauson-Khand reaction could be envisioned, leading to the formation of nitrogen-containing fused ring systems with high stereoselectivity. nih.govacs.org
Table 2: General Characteristics of the Pauson-Khand Reaction
| Feature | Description |
| Reactants | Alkyne, Alkene, Carbon Monoxide |
| Catalyst/Promoter | Typically Co₂(CO)₈, but other metals like Rh, Ru, and Ir can be used. nih.gov |
| Product | α,β-Cyclopentenone |
| Regioselectivity | The larger alkyne substituent generally ends up α to the carbonyl group. nrochemistry.comyoutube.com |
| Stereoselectivity | High for intramolecular reactions. nih.gov |
The terminal alkyne of this compound is an excellent substrate for [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles.
Triazole Formation: One of the most prominent examples of a [3+2] cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netacs.org In this reaction, the terminal alkyne of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov Propargylamines have been shown to be effective substrates in CuAAC reactions. nih.gov
Pyrrolidine (B122466) Formation: The synthesis of substituted pyrrolidines can also be achieved through [3+2] cycloaddition reactions. For instance, the reaction of an N-propargylamine with an azomethine ylide would lead to the formation of a pyrrolidine ring. The regioselectivity of such cycloadditions would be governed by the electronic and steric properties of both the alkyne and the 1,3-dipole.
Gold catalysts, particularly gold(I) and gold(III) complexes, are powerful soft Lewis acids that can activate the alkyne bond of this compound towards nucleophilic attack. acs.orgacs.org This activation can facilitate a variety of intramolecular cycloisomerization reactions, leading to the formation of various nitrogen-containing heterocycles. frontiersin.orgrsc.org The specific outcome of the reaction is often dependent on the nature of the catalyst and the presence of other functional groups within the molecule. mdpi.com
For a simple secondary propargylamine like this compound, an intramolecular hydroamination could potentially occur, where the amine nitrogen attacks the activated alkyne. However, this process is generally more facile for primary propargylamines or in the presence of an external nucleophile.
More commonly, N-propargylamides or related structures undergo gold-catalyzed cycloisomerization. acs.orgacs.org For example, if the amine nitrogen were part of an amide or urea functionality, a 5-exo-dig cyclization is often observed. acs.orgconicet.gov.ar While this compound itself lacks such a participating nucleophilic group other than the amine, its derivatives can be readily prepared to undergo these transformations. For instance, reaction with an isocyanate would form a propargyl urea, which can then undergo silver(I) or gold-catalyzed cycloisomerization to form substituted imidazolones. acs.org
Table 3: Examples of Gold-Catalyzed Cycloisomerizations of Propargylamine Derivatives
| Substrate Type | Nucleophile | Product |
| N-Propargylindole-2-carboxamides | Indole ring | β-Carbolinones acs.org |
| N-Propargylamides | Amide oxygen or nitrogen | Oxazoles or other heterocycles acs.orgacs.org |
| Propargylic Ureas | Urea oxygen or nitrogen | Imidazolones or oxazolones conicet.gov.aracs.org |
The secondary amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. unizin.org This allows it to participate in a variety of nucleophilic addition reactions.
A classic example is the reaction with aldehydes and ketones. libretexts.orgbrainkart.com The nucleophilic addition of the secondary amine to the carbonyl carbon of an aldehyde or ketone initially forms a carbinolamine intermediate. unizin.orglibretexts.org This intermediate then undergoes dehydration. Since the nitrogen of the secondary amine does not have a second proton to lose to form an imine, a proton is instead eliminated from an adjacent carbon atom, leading to the formation of an enamine. libretexts.orgchemistrysteps.com
Furthermore, the amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov In this reaction, the nitrogen atom would add to the β-carbon of the Michael acceptor, forming a new C-N bond. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation.
The nucleophilicity of the amine also allows for straightforward alkylation reactions with alkyl halides or other electrophilic alkylating agents to form the corresponding tertiary amine. nih.gov
Transformations Involving Allenamide Intermediates
The N-propargyl group in this compound can be isomerized to the corresponding allenamide, a versatile intermediate that participates in various chemical transformations.
Rearrangement Mechanisms
Allenamides derived from N-propargylamines can undergo rearrangement to form 1,3-dienes. This transformation is an atom-economical, redox-neutral process that provides a direct route to functionalized dienes. While the direct rearrangement of the allenamide of this compound has not been extensively detailed, analogous systems suggest a plausible mechanistic pathway. The rearrangement can be facilitated by transition metals, which can coordinate to the allene and promote a hydride shift, leading to the conjugated diene product. The specific conditions and catalytic systems employed would significantly influence the efficiency and stereoselectivity of this rearrangement.
Palladium-Catalyzed Carbofluorination
Allenamide intermediates are susceptible to palladium-catalyzed difunctionalization reactions, including carbofluorination. This process involves the tandem formation of a carbon-carbon and a carbon-fluorine bond across the allene system. In a general sense, the mechanism of palladium-catalyzed carbofluorination of allenes involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by carbopalladation of the allene. This generates a π-allylpalladium(II) intermediate. Subsequent attack by a fluoride source, often delivered via an electrophilic fluorinating agent, results in the formation of the carbofluorinated product and regeneration of the palladium(0) catalyst. The regioselectivity and stereoselectivity of this reaction are influenced by the nature of the palladium catalyst, the ligands, the substrate, and the fluorinating agent. For an allenamide derived from this compound, this reaction would lead to the formation of a fluorinated, cyclopentyl-substituted allylic amine derivative.
Reactivity of the Cyclopentane (B165970) Ring
The cyclopentane ring of this compound is a saturated carbocycle, and its reactivity is primarily associated with C-H bond functionalization.
Functionalization of the Cyclopentane Scaffold (e.g., Oxidation, Substitution)
Direct functionalization of the cyclopentane ring in this compound presents a challenge due to the inertness of C-H bonds. However, advancements in C-H activation and oxidation catalysis offer potential pathways for its modification.
Oxidation: The oxidation of the cyclopentane ring can lead to the introduction of hydroxyl or carbonyl functionalities. This can be achieved using strong oxidizing agents, although selectivity can be an issue. More controlled and selective oxidations can be accomplished using transition metal catalysts that direct the oxidation to specific C-H bonds. The directing effect of the amine group can play a crucial role in determining the site of oxidation.
Substitution: Substitution reactions on the cyclopentane ring typically require prior activation, such as halogenation, which can then be followed by nucleophilic substitution. Directed C-H activation methodologies, often employing transition metal catalysts, can also enable the direct introduction of various substituents onto the cyclopentane scaffold, bypassing the need for pre-functionalization. The development of such methods for cyclopentylamines is an active area of research.
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound are critical, particularly when new stereocenters are formed on the cyclopentane ring or at the propargyl/allenyl moiety.
Diastereoselectivity and Enantioselectivity in Transformations
Achieving high levels of diastereoselectivity and enantioselectivity in transformations of this compound is a key objective for the synthesis of stereochemically defined molecules.
Diastereoselectivity: In reactions involving the functionalization of the cyclopentane ring, the existing stereochemistry of the cyclopentylamine can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. For instance, in cyclization reactions or additions to the propargyl group, the bulky cyclopentyl group can exert steric hindrance, directing the incoming reagents to a specific face of the molecule. This has been observed in the synthesis of trans-2-substituted cyclopentylamines through tandem hydrozirconation/Lewis acid-mediated cyclization sequences of related systems. nih.govacs.org
Enantioselectivity: The enantioselective synthesis of functionalized cyclopentane derivatives is a significant area of research. nih.gov For reactions involving this compound, enantioselectivity can be induced by using chiral catalysts, reagents, or auxiliaries. For example, in palladium-catalyzed reactions, the use of chiral phosphine ligands can lead to the formation of one enantiomer in excess. Similarly, in cyclization or cycloaddition reactions, chiral catalysts can control the absolute stereochemistry of the newly formed stereocenters. The development of enantioselective methods for the synthesis of polyfunctionalized cyclopentylamines is an ongoing endeavor. nih.gov
Chiral Catalyst Applications
Currently, there is no available research data on the specific applications of this compound as a chiral catalyst.
N Prop 2 Yn 1 Yl Cyclopentanamine As a Key Synthetic Intermediate
Construction of Nitrogen-Containing Heterocyclic Systems
The N-propargyl group is a privileged structural motif for the synthesis of nitrogen heterocycles. The terminal alkyne can act as a linchpin in various cyclization strategies, including cycloadditions and transition-metal-catalyzed annulations, to form five-, six-, and multi-membered ring systems.
Pyrrolidines and Pyrrolizidines Synthesis
The pyrrolidine (B122466) scaffold is a ubiquitous structural component in medicinal and biological molecules, as well as in natural products and alkaloids. researchgate.net While numerous methods exist for pyrrolidine synthesis researchgate.netnih.govorganic-chemistry.org, intermediates containing an N-propargyl group, such as N-(prop-2-yn-1-yl)cyclopentanamine, offer unique pathways for their construction.
One powerful method is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to create an α,β-cyclopentenone. wikipedia.orgnih.gov The intramolecular version of this reaction is particularly effective for building fused ring systems. For instance, N-propargyl-N-allylamides can be treated with dicobalt octacarbonyl to form an alkyne-cobalt complex, which then undergoes cyclization to yield pyrrolidine ring-fused cyclopentenones. nih.gov This strategy highlights how the N-propargyl unit can be used to construct bicyclic systems incorporating a pyrrolidine ring.
Furthermore, donor-acceptor cyclopropanes can react with propargylamine (B41283) (prop-2-yn-1-amine) to produce substituted pyrrolidin-2-ones. mdpi.com A notable example is the synthesis of 5-(3,4-dimethoxyphenyl)-1-(prop-2-yn-1-yl)pyrrolidin-2-one from dimethyl 2-(3,4-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate and propargylamine. mdpi.com This demonstrates the direct incorporation of the N-propargyl moiety into a pyrrolidinone core structure.
Pyrrolizidine alkaloids, which contain a fused bicyclic system, can also be accessed from propargyl precursors. The reaction of 2-tert-butylthio-3-phenylcyclopropenethione with lithium pyrrolidinide, followed by methylation, yields a 2,3-dihydro-1H-pyrrolizine derivative, showcasing a pathway to this heterocyclic core. nih.gov
| Reaction Type | Reactants | Key Reagents | Product | Citation |
| Intramolecular Pauson-Khand | N-propargyl-N-allylamide | Co₂(CO)₈, NMO | Pyrrolidine-fused cyclopentenone | nih.gov |
| Cyclopropane Ring-Opening | Dimethyl 2-aryl-cyclopropane-1,1-dicarboxylate, Propargylamine | DCE, NaCl | 1-(prop-2-yn-1-yl)pyrrolidin-2-one | mdpi.com |
| Cyclopropenethione Annulation | 2-tert-butylthio-3-phenylcyclopropenethione, Lithium pyrrolidinide | MeI | 2,3-dihydro-1H-pyrrolizine derivative | nih.gov |
Tetrahydropyridine (B1245486) Derivatives
The synthesis of tetrahydropyridine derivatives can also be accomplished using propargylamine precursors. The intramolecular Pauson-Khand reaction of specific 1,7-enynes containing a nitrogen tether has been successfully employed to generate dehydropiperidine derivatives fused to a cyclopentenone ring. nih.gov In these syntheses, CF₃-containing N-tethered amines are subjected to the Pauson-Khand reaction conditions (Co₂(CO)₈ followed by an oxidant like N-methylmorpholine N-oxide) to yield the corresponding bicyclic dehydropiperidine systems in good yields. nih.gov This demonstrates the versatility of the intramolecular Pauson-Khand reaction in constructing six-membered nitrogen heterocycles from precursors structurally related to this compound.
Fused Heterocyclic Compounds (e.g., Thienopyridinones, Benzimidazo-oxazepines)
The construction of fused polyheterocyclic systems is a significant area of organic synthesis, and N-propargyl compounds are valuable precursors in these endeavors. mdpi.comresearchgate.net The annulative functionalization of substrates containing the N-propargyl group provides direct routes to complex, multi-ring structures.
The Pauson-Khand reaction again serves as a powerful tool. Its ability to form cyclopentenone rings in an intramolecular fashion allows for the creation of diverse fused systems. nih.govmdpi.com By carefully designing the enyne precursor, which links an alkene and the alkyne of an N-propargyl group, various polycyclic frameworks can be assembled efficiently. mdpi.com
Another strategy involves the cycloaddition of in-situ generated nitrogen-ylides with electron-deficient olefins. While not a direct application of the alkyne, this highlights the reactivity of nitrogen heterocycles that can be subsequently functionalized with a propargyl group for further transformations. mdpi.com
| Fused System | Synthetic Strategy | Key Features | Citation |
| Pyrrolidine-fused cyclopentenones | Intramolecular Pauson-Khand Reaction | Forms two rings and a cyclopentenone moiety in one step. | nih.gov |
| Dehydropiperidine-fused cyclopentenones | Intramolecular Pauson-Khand Reaction | Builds a six-membered ring fused to a five-membered ring. | nih.gov |
| Fused Polycyclic Systems | Annulative approaches from N-aroylmethylpyrrole derivatives | Creates N-fused polyheterocycles via annulation. | researchgate.net |
Spiro-Compounds
Spirocyclic compounds, which contain two rings connected by a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro-heterocycles can be achieved using N-propargyl intermediates. A gold-catalyzed reaction between an N-propargyl sulfonamide and a cyclopropenone has been shown to produce spiro compounds in high yields. nih.gov Specifically, the reaction of 4-methyl-N-(3-methylbut-2-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide with a cyclopropenone in the presence of a gold catalyst like (IPr)AuNTf₂ affords complex spirocyclic heterocycles. nih.gov This methodology illustrates a sophisticated application of the N-propargyl group in constructing sterically congested spiro-frameworks.
Formation of Macrocyclic Structures
Macrocycles are large ring structures that are prevalent in natural products and are an important class of therapeutic agents. nih.gov The synthesis of macrocycles often presents a significant challenge due to entropic factors. The alkyne functionality within this compound makes it a potential building block for macrocyclization strategies.
One relevant approach is the intramolecular addition of metal carbenes to alkynes. In a notable example, the reaction of a diazo ester tethered to an alkyne in the presence of a chiral dirhodium(II) carboxamidate catalyst leads to the formation of macrocyclic lactones that contain a fused cyclopropene (B1174273) ring. nih.gov This reaction proceeds with high efficiency and enantioselectivity, demonstrating that an alkyne within a long chain can be effectively cyclized to form a macrocyclic product. This strategy could be adapted to precursors derived from this compound to generate novel nitrogen-containing macrocycles.
Role in Complex Molecule Synthesis
The true utility of a synthetic intermediate is often demonstrated in its application to the total synthesis of complex, biologically active molecules. nih.gov The N-propargyl unit is a key feature in precursors used for synthesizing intricate natural products. rsc.orgrsc.orgnih.gov
The Pauson-Khand reaction, which relies on an alkyne, is a cornerstone of many total synthesis campaigns for architecturally complex natural products that feature a cyclopentenone ring. nih.govmdpi.com Its ability to forge multiple bonds and create stereocenters in a single, predictable step makes it a highly valuable transformation. Similarly, [2+2] cycloadditions involving the alkyne group can be used to construct cyclobutane-containing natural products. kib.ac.cn The strategic placement of an N-(prop-2-yn-1-yl) group within a larger synthetic intermediate allows chemists to leverage these powerful cyclization methods to build complex molecular frameworks efficiently.
Natural Product Analogue Synthesis
Propargylamines are recognized as crucial building blocks in the synthesis of a wide array of natural products and their analogues. nih.gov The reactivity of the alkyne and the amine functionalities allows for the construction of diverse molecular skeletons. While direct examples of this compound in natural product synthesis are not explicitly documented in the current body of scientific literature, the well-established reactivity of propargylamines allows for informed speculation on its potential applications.
The synthesis of natural product analogues often involves strategies like diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS), where key intermediates are modified to generate a library of related compounds. this compound could serve as such an intermediate. For instance, the propargyl group can participate in various coupling reactions, such as the Sonogashira, Glaser, and A3 (aldehyde-alkyne-amine) couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions are fundamental in elaborating the core structures of many natural products.
The synthesis of cyclopropane-containing natural products, for example, often relies on the modification of functional groups that can be readily introduced via intermediates like propargylamines. marquette.edu Furthermore, the development of synthetic natural product-inspired cyclic peptides (SNaPP) highlights the importance of incorporating unique amino acid-like building blocks, a role that this compound and its derivatives could potentially fill. nih.gov
A plausible synthetic route utilizing this compound for the generation of natural product analogues is depicted in the following theoretical scheme:
| Reactant | Reagent/Catalyst | Reaction Type | Product |
| This compound | Aryl Halide, Pd/Cu catalyst | Sonogashira Coupling | N-cyclopentyl-N-(3-arylprop-2-yn-1-yl)amine |
| This compound | Aldehyde, Cu(I) catalyst | A3 Coupling | Substituted Propargylamine |
| This compound | Azide (B81097) | Click Chemistry (CuAAC) | Triazole-substituted cyclopentanamine |
This table presents theoretical applications of this compound in well-established synthetic reactions for creating diverse molecular structures relevant to natural product analogue synthesis.
Diterpenoid Derivatives as Scaffolds
Diterpenoids are a large and structurally diverse class of natural products, many of which possess significant biological activities. The synthesis of novel diterpenoid analogues is an active area of research aimed at discovering new therapeutic agents. nih.gov The core structures of diterpenoids are often complex, and their synthesis requires versatile building blocks that can be elaborated into the desired polycyclic systems. nih.gov
While there is no direct report of using this compound in diterpenoid synthesis, its structural features suggest its potential as a scaffold. The cyclopentyl group could serve as a foundational ring system, while the propargylamine moiety offers a reactive site for annulation and functionalization reactions to build up the characteristic polycyclic framework of diterpenes.
For example, the propargyl group could undergo intramolecular cyclization reactions to form new rings, a common strategy in the synthesis of complex cyclic systems. Palladium-catalyzed cascade double annulation strategies have been employed to construct complex fused-ring systems from propargylamine precursors. acs.orgacs.org A similar approach could theoretically be applied to this compound to construct diterpenoid-like scaffolds.
The following table outlines a hypothetical synthetic pathway for the construction of a diterpenoid-like scaffold from this compound:
| Starting Material | Reaction Sequence | Intermediate/Product | Significance in Diterpenoid Synthesis |
| This compound | 1. Acylation of the amine2. Intramolecular Pauson-Khand reaction | Bicyclic enone | Formation of a key five-membered ring fused to the cyclopentane (B165970) core. |
| Bicyclic enone | Further annulation reactions (e.g., Diels-Alder, Nazarov cyclization) | Polycyclic diterpenoid-like scaffold | Elaboration of the core structure to mimic natural diterpenoids. |
This table illustrates a theoretical multi-step synthesis to demonstrate how this compound could be utilized as a starting scaffold for the construction of complex diterpenoid-like molecules.
Contributions to Material Science as a Polymerization Monomer or Building Block
The terminal alkyne group in this compound makes it an attractive candidate as a monomer or building block for the synthesis of functional polymers. Alkynyl-based polymers are of significant interest in material science due to their unique electronic, optical, and physical properties. revmaterialeplastice.ro
Propargylamines can be polymerized through various methods, including those involving metal catalysts. The resulting polymers, containing nitrogen atoms and triple bonds in their backbone or side chains, can exhibit interesting properties such as photoluminescence and be used in the development of new materials for electronics and sensors. revmaterialeplastice.ro
While specific studies on the polymerization of this compound are not available, the general reactivity of propargylamines in polymerization reactions provides a strong basis for its potential in this field. For instance, copper-catalyzed chain-growth condensation polymerization of propargyl electrophiles has been shown to produce polydiynes with controlled molecular weights. chemrxiv.org this compound could potentially be derivatized to act as such a propargyl electrophile or participate directly in other polymerization schemes.
The photochemical properties of propargylamine-based polymers have also been investigated, revealing their potential in applications involving electron transfer reactions. revmaterialeplastice.ro The incorporation of the cyclopentyl group from this compound into a polymer backbone could influence the material's physical properties, such as its solubility, thermal stability, and morphology.
Below is a table summarizing potential polymerization reactions involving this compound:
| Monomer/Building Block | Polymerization Method | Potential Polymer Structure | Potential Applications |
| This compound | Transition metal-catalyzed polymerization (e.g., Rh, Pd) | Poly(propargylamine) with cyclopentyl side groups | Conductive polymers, sensors, smart materials |
| This compound (as a co-monomer) | Co-polymerization with other alkynes or vinyl monomers | Random or block copolymers | Tunable material properties for specific applications |
| Functionalized this compound | Click polymerization (e.g., with diazides) | Cross-linked polymer networks | Gels, coatings, advanced functional materials |
This table outlines the potential of this compound as a monomer in various polymerization reactions to create novel polymeric materials with diverse applications.
Derivatives of N Prop 2 Yn 1 Yl Cyclopentanamine: Synthesis and Reactivity
Modifications at the Amine Nitrogen
The secondary amine functionality is a key locus for introducing a diverse array of substituents, thereby modulating the electronic and steric properties of the parent compound.
N-Substituted Derivatives (e.g., Sulfonamides, Acrylamides)
The nucleophilic character of the amine nitrogen in N-(prop-2-yn-1-yl)cyclopentanamine allows for its facile reaction with various electrophilic reagents to form N-substituted derivatives. A common transformation is the synthesis of sulfonamides, which are of considerable interest due to their prevalence in numerous therapeutic agents. mdpi.com The general method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.inorganic-chemistry.org In the case of this compound, this would involve its reaction with a desired sulfonyl chloride (R-SO₂Cl) to yield the corresponding N-cyclopentyl-N-(prop-2-yn-1-yl)sulfonamide. The reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated. nih.govnih.gov
Another significant class of N-substituted derivatives are acrylamides. These are typically synthesized by the reaction of an amine with acryloyl chloride or a related activated acrylic acid derivative. google.com The resulting N-(prop-2-yn-1-yl)-N-cyclopentylacrylamide contains an α,β-unsaturated carbonyl moiety, which can serve as a Michael acceptor for further functionalization or for covalent interactions with biological macromolecules. nih.govnih.gov
Quaternization Reactions
The presence of a lone pair of electrons on the nitrogen atom enables quaternization reactions, leading to the formation of quaternary ammonium (B1175870) salts. This is typically achieved by treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The resulting N-alkyl-N-cyclopentyl-N-(prop-2-yn-1-yl)ammonium salt possesses a permanent positive charge, which can enhance water solubility and introduce ionic interactions. The quaternization of amines is a well-established chemical transformation. researchgate.net The propargyl group remains intact during this reaction, making these quaternary salts potential building blocks for further transformations like click chemistry.
Functionalization of the Propargyl Moiety
The propargyl group, featuring a terminal alkyne, is a highly versatile functional handle for a multitude of chemical reactions, most notably for the formation of new carbon-carbon bonds.
Terminal Alkyne Derivatization (e.g., Sonogashira Coupling)
The terminal alkyne of this compound is a prime site for derivatization, with the Sonogashira coupling being a particularly powerful method. researchgate.net This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is widely used to form a new carbon-carbon bond. organic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orgbeilstein-journals.org This methodology allows for the direct attachment of various aryl or vinyl substituents to the propargyl group, leading to a significant expansion of molecular diversity. organic-chemistry.orgrsc.org
A representative scheme for the Sonogashira coupling of this compound is depicted below:
General Reaction Scheme for Sonogashira Coupling: ``` H-C≡C-CH₂-NH-Cyclopentyl + R-X --[Pd catalyst, Cu(I) cocatalyst, Base]--> R-C≡C-CH₂-NH-Cyclopentyl
*Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate.*
The following interactive table provides representative examples of substrates and typical yields for Sonogashira coupling reactions based on published literature for similar terminal alkynes.
Aryl Halide Substrate Alkyne Substrate Catalyst System Solvent Yield (%) Iodobenzene Phenylacetylene Pd(PPh₃)₂Cl₂/CuI Triethylamine ~90 4-Iodotoluene 1-Heptyne Pd(PPh₃)₄/CuI DMF/Triethylamine ~85 1-Bromo-4-nitrobenzene Ethynylbenzene PdCl₂(PPh₃)₂/CuI THF/Diisopropylamine ~95 Vinyl Bromide Propargyl alcohol Pd(OAc)₂/PPh₃/CuI Acetonitrile/Water ~80
This table represents typical yields for Sonogashira reactions and may not reflect the exact outcomes for this compound.
Internal Alkyne Modifications
While derivatization of the terminal alkyne is more prevalent, modifications leading to internal alkynes are also synthetically accessible. One common approach involves the deprotonation of the terminal alkyne with a strong base to form an acetylide, which can then react with an electrophile, such as an alkyl halide. This results in the formation of a disubstituted, or internal, alkyne. However, these reactions can be more complex to control than terminal alkyne derivatizations and may be susceptible to side reactions or rearrangements depending on the substrate and reaction conditions.
Cyclopentane (B165970) Ring Substitutions
Introducing substituents directly onto the cyclopentane ring of this compound is generally challenging due to the relative inertness of the C-H bonds of the cycloalkane. Therefore, a more common and efficient strategy is to utilize a pre-functionalized cyclopentane-containing starting material in the synthesis of the core structure. For instance, a substituted cyclopentanone (B42830) can undergo reductive amination with propargylamine (B41283) to yield an this compound derivative with a substituent on the cyclopentane ring. The nature and position of the substituent can be varied by choosing the appropriate starting cyclopentanone. This approach allows for the systematic introduction of functional groups on the cyclopentane ring, which can significantly influence the molecule's overall shape, polarity, and biological activity. This strategy of building complexity from functionalized starting materials is a common theme in organic synthesis.
nih.govjocpr.commdpi.com
Table of Compounds Mentioned
Compound Name This compound Sulfonamides Acrylamides Quaternary Ammonium Salts Sonogashira Coupling Products
Synthesis of Polyfunctionalized Derivatives
The chemical scaffold of this compound, characterized by the presence of a reactive propargyl group and a secondary amine integrated with a cyclopentyl moiety, serves as a versatile building block for the synthesis of a wide array of polyfunctionalized molecules. The inherent reactivity of the alkyne and the nucleophilicity of the nitrogen atom allow for a diverse range of chemical transformations, leading to complex molecular architectures. These transformations are often facilitated by transition-metal catalysis and can proceed through various reaction pathways, including multicomponent reactions, cycloadditions, and cycloisomerizations.
A significant strategy for the diversification of N-propargylamines involves their participation in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates structural elements from each starting material. nih.gov The Ugi four-component reaction, for instance, can utilize an N-propargylamine, an aldehyde, a carboxylic acid, and an isocyanide to generate complex acyclic structures. These primary adducts can then undergo further intramolecular transformations, such as gold-catalyzed cyclizations, to yield highly substituted spiroindolines. nih.gov
Transition-metal catalysis plays a pivotal role in activating the propargyl unit of this compound, enabling the construction of various heterocyclic systems. Gold catalysts, in particular, have been shown to be effective in promoting the cyclization of N-propargyl tryptamine (B22526) derivatives, leading to the formation of spirocyclic indolenines. chemrxiv.org This type of dearomative spirocyclization offers a pathway to complex polycyclic frameworks from relatively simple starting materials. chemrxiv.org
Furthermore, gold(III) catalysts can facilitate a tandem reaction sequence involving a propargylic substitution followed by cycloisomerization. mdpi.com For instance, N-tosylpropargyl amines react with 1,3-dicarbonyl compounds in the presence of a gold(III) catalyst to afford highly substituted furans. mdpi.com This reaction proceeds through the cleavage of the C-N bond and subsequent formation of a new carbon-carbon bond, followed by an intramolecular cyclization to construct the furan (B31954) ring. mdpi.com
The reactivity of the propargylamine moiety can also be harnessed to synthesize other important heterocyclic structures. Palladium-catalyzed reactions of propargylamines can lead to the formation of functionalized quinolines. mdpi.com These reactions often involve an initial intramolecular nucleophilic attack followed by an oxidation step to yield the aromatic quinoline (B57606) core. mdpi.com In a different reaction pathway, treatment of propargylamines with a base such as tetrabutylammonium (B224687) acetate (B1210297) can induce isomerization to form 1-azadienes, which are valuable synthetic intermediates. mdpi.com
The synthesis of substituted pyrroles represents another avenue for the derivatization of this compound. A one-pot multicomponent reaction between α-hydroxyketones, oxoacetonitriles, and a primary amine like this compound can yield 2,3,5-trisubstituted 3-cyanopyrroles. mdpi.com This process demonstrates the utility of this starting material in constructing highly functionalized five-membered heterocycles.
The following table summarizes selected synthetic methodologies for the preparation of polyfunctionalized derivatives from propargylamine precursors.
Mechanistic Investigations of Reactions Involving N Prop 2 Yn 1 Yl Cyclopentanamine
Elucidation of Reaction Pathways
The elucidation of reaction pathways is a critical aspect of mechanistic chemistry. For reactions involving N-(prop-2-yn-1-yl)cyclopentanamine, researchers have employed a combination of computational and experimental techniques to map out the energetic landscapes of these transformations.
Transition State Analysis
Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), is pivotal in understanding reaction barriers and predicting the feasibility of a proposed mechanism. For reactions involving N-propargylamines, including those structurally similar to this compound, DFT calculations have been instrumental.
In gold-catalyzed cyclization reactions of propargylamines, DFT studies have revealed the energetic profiles of different potential pathways. For instance, in the carboxylative cyclization of propargylamine (B41283) with CO2 catalyzed by NHC-gold(I) complexes, calculations indicate that the reaction initiates with the coordination of the gold catalyst to the alkyne. acs.org The subsequent nucleophilic attack of the carbamate (B1207046), formed from the amine and CO2, onto the activated alkyne proceeds through a defined transition state, leading to a five-membered ring intermediate. acs.org The energy of this transition state is a key determinant of the reaction rate.
Similarly, in gold-catalyzed hydroamination reactions of propargylic alcohols, DFT calculations have been used to compare the transition state energies for the addition of an amine to the two different carbons of the alkyne. ucl.ac.uk These calculations have shown that the transition state leading to the experimentally observed product is significantly lower in energy, explaining the high regioselectivity of the reaction. ucl.ac.uk For cycloisomerization reactions of enynes catalyzed by platinum(II) and gold(I), DFT studies have elucidated the energetics of competing 1,2- and 1,3-acetate rearrangements, which dictate the formation of different key intermediates like metal-carbenes or vinyl-metal species. researchgate.net
A study on the gold(I)-catalyzed cyclization of propargylic amides highlighted the role of the counteranion and the product itself in promoting the deprotonation-protonation steps, suggesting an autocatalytic process. researchgate.net The calculations also explained the preference for 5-exo over 6-endo cyclization based on the transition state energies. researchgate.net
| Reaction Type | Catalyst System | Computational Method | Key Findings from Transition State Analysis |
| Carboxylative Cyclization | NHC-Gold(I) | DFT | Favors a pathway involving nucleophilic attack of a carbamate on the gold-activated alkyne. acs.org |
| Hydroamination | Gold(I) | DFT | Lower energy transition state for addition to the distal carbon of the alkyne explains regioselectivity. ucl.ac.uk |
| Cycloisomerization | Platinum(II)/Gold(I) | DFT | Energetics of competing acetate (B1210297) rearrangements determine the reaction pathway. researchgate.net |
| Cyclization of Propargylic Amides | Gold(I)-NHC | DFT | The deprotonation-protonation process is autocatalyzed by the product, with a preference for 5-exo cyclization. researchgate.net |
Intermediate Identification and Characterization
The direct observation and characterization of reaction intermediates provide crucial evidence for a proposed reaction mechanism. In the context of reactions involving this compound and related compounds, various spectroscopic techniques have been employed.
In a palladium-catalyzed cascade double annulation strategy, an intermediate was successfully detected by GC-MS, supporting the proposed mechanism that involves initial binding of the propargylamine to the palladium center, followed by a series of annulation and migratory insertion steps. acs.org
For gold-catalyzed reactions, the characterization of intermediates can be challenging due to their transient nature. However, in some cases, stable gold(I) carbene intermediates have been characterized by NMR spectroscopy. researchgate.net These intermediates are proposed to be involved in various cyclization and rearrangement reactions. nih.gov In the study of gold(I)-catalyzed hydroamination of alkynes, the formation of conformationally flexible auro-iminium salts as intermediates has been experimentally demonstrated, clarifying the stereochemical outcome of the reaction. mdpi.com
In copper-catalyzed reactions, radical intermediates have been proposed. For instance, in the copper-catalyzed oxidative amination of alkenes, the involvement of aminium radical cations has been suggested based on trapping experiments with radical scavengers like TEMPO. nih.gov DFT calculations have also supported the existence of these radical intermediates. nih.gov Similarly, in a copper-catalyzed tandem reaction of alkynes, a brominated intermediate was detected, which was shown to react with an alkynyl copper species to form the final product. nih.gov
| Catalyst System | Reaction Type | Intermediate Identification Method | Characterized Intermediates |
| Palladium(II) | Cascade Double Annulation | GC-MS | Annulated palladium intermediate. acs.org |
| Gold(I) | Cyclization | NMR Spectroscopy | Gold(I) carbene intermediates. researchgate.net |
| Gold(I) | Hydroamination | Experimental Studies | Auro-iminium salts. mdpi.com |
| Copper(II) | Oxidative Amination | Radical Trapping, DFT | Aminium radical cations. nih.gov |
| Copper(I) | Tandem Alkyne Transformation | Experimental Detection | Brominated vinyl intermediate. nih.gov |
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative information about reaction rates, reaction orders, and activation parameters, which are essential for a complete mechanistic picture.
For palladium-catalyzed reactions, kinetic analyses have been performed to understand the influence of various reaction parameters. In the formylation of aryl bromides, kinetic studies revealed that the reaction order with respect to the base is substrate-dependent, suggesting a complex interplay of factors in the turnover-limiting step. nih.gov Kinetic studies of Negishi cross-coupling reactions have been conducted using NMR spectroscopy and other techniques to analyze the concentration of intermediates and understand catalyst degradation pathways. uni-muenchen.de
In the context of copper-catalyzed C-H activation, kinetic investigations have been used to determine the reaction orders with respect to the catalyst and reactants. For the conversion of N-alkylamines to N-propargylamines, the reaction was found to be 0.5-order in the Lewis acid B(C6F5)3 and 1.0-order in the alkyne, providing insights into the resting state of the catalyst and the turnover-limiting step. ucl.ac.uk
While specific kinetic data for reactions of this compound are not extensively reported, the data from related systems provide a framework for understanding its reactivity. The reaction rates are generally influenced by the nature of the catalyst, the substituents on the amine and alkyne moieties, and the reaction conditions such as temperature and solvent.
Catalysis in Transformations
Catalysis plays a central role in the transformations of this compound and related propargylamines, enabling a wide range of synthetically useful reactions.
Role of Transition Metal Catalysts (e.g., Gold, Palladium, Copper, Cobalt)
Gold (Au): Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective in activating the alkyne functionality of propargylamines towards nucleophilic attack. arkat-usa.org Gold catalysis has been successfully employed in hydroamination, cycloisomerization, and tandem reactions. ucl.ac.ukmdpi.comnih.govorganic-chemistry.orgnih.gov The high affinity of gold for the triple bond facilitates reactions under mild conditions. arkat-usa.org Mechanistic studies suggest that gold-catalyzed reactions can proceed through intermediates such as gold-stabilized carbocations or gold carbenes. nih.gov
Palladium (Pd): Palladium catalysts are versatile and have been used in a variety of transformations involving propargylamines and related structures. nih.gov These include cross-coupling reactions, cyclizations, and tandem processes. acs.orgnih.govnih.gov For instance, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, which share a structural motif with the target compound, proceeds through an alkylpalladium intermediate. nih.gov
Copper (Cu): Copper catalysts are often used in coupling reactions and have been shown to be effective in transformations involving propargylamines. nih.govrsc.orgrsc.org Copper-catalyzed reactions can proceed through radical pathways, as seen in the formation of aminium radical cations in allylic amination reactions. nih.gov Copper can also catalyze the direct alkenylation of alkanes with styrenes via a proposed radical process. rsc.org
Cobalt (Co): Cobalt catalysts have been utilized in reactions such as the hydrohydrazination of enynes, providing access to propargylic hydrazides. acs.org Cobalt complexes have also been used as catalysts for the hydrosilylation of alkenes. nih.gov
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. youtube.com For reactions involving functionalities present in this compound, organocatalysts have been employed to achieve high enantioselectivity.
Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), have been used to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, generating chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov This type of catalysis relies on the formation of a chiral ion pair that directs the stereochemical outcome of the reaction. nih.gov
Furthermore, asymmetric organocatalytic Michael additions of diones to various acceptors have been developed using bifunctional squaramide or thiourea (B124793) catalysts. researchgate.netnih.gov These catalysts activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly enantioselective product formation. researchgate.netnih.gov The application of such organocatalytic strategies to this compound could provide a route to valuable chiral cyclopentane (B165970) derivatives. rsc.orgresearchgate.netscilit.comprinceton.edu
Spectroscopic Characterization Techniques in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(prop-2-yn-1-yl)cyclopentanamine, ¹H and ¹³C NMR are fundamental for its structural assignment.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. Analysis of the chemical shift (δ), signal multiplicity (splitting pattern), and integral values allows for the complete assignment of the proton signals.
A representative ¹H NMR spectrum, recorded at 400 MHz, exhibits several key resonances. The proton of the alkyne (the acetylenic proton) is observed as a triplet at approximately 2.20 ppm, with a coupling constant (J) of 2.5 Hz, due to coupling with the two protons of the adjacent methylene (B1212753) group. The methylene protons of the propargyl group appear as a doublet at around 3.41 ppm, also with a J value of 2.5 Hz, resulting from coupling to the single acetylenic proton. The proton attached to the nitrogen on the cyclopentyl ring (the cyclopentyl methine proton) is expectedly shifted downfield and appears as a quintet at about 3.29 ppm. The protons of the cyclopentyl ring itself produce a complex multiplet in the upfield region, typically between 1.44 and 1.80 ppm.
¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |
| 3.41 | d | 2.5 | 2H | Methylene protons of the propargyl group (-CH₂-C≡) |
| 3.29 | quint | 11.2 | 1H | Cyclopentyl methine proton (-CH-N) |
| 2.20 | t | 2.5 | 1H | Acetylenic proton (≡C-H) |
| 1.80 – 1.44 | m | - | 9H | Cyclopentyl ring protons and NH proton |
Carbon-13 (¹³C) NMR Spectroscopy
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, recorded at 100 MHz in CDCl₃, each unique carbon atom gives rise to a distinct signal.
The two carbons of the alkyne group are observed at approximately 82.46 ppm (quaternary carbon, C≡C-H) and 70.98 ppm (methine carbon, ≡C-H). The carbon of the cyclopentyl ring bonded to the nitrogen atom appears at around 58.18 ppm. The methylene carbon of the propargyl group is found at about 36.79 ppm. The remaining methylene carbons of the cyclopentyl ring resonate at approximately 32.80 ppm and 24.06 ppm.
¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) in ppm | Carbon Type | Assignment |
| 82.46 | C | Quaternary alkyne carbon (C≡C-H) |
| 70.98 | CH | Methine alkyne carbon (≡C-H) |
| 58.18 | CH | Cyclopentyl methine carbon (-CH-N) |
| 36.79 | CH₂ | Methylene carbon of the propargyl group (-CH₂-C≡) |
| 32.80 | CH₂ | Methylene carbons of the cyclopentyl ring |
| 24.06 | CH₂ | Methylene carbons of the cyclopentyl ring |
Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY)
While ¹H and ¹³C NMR provide foundational structural information, advanced 2D NMR techniques can offer deeper insights into the connectivity and spatial relationships within this compound.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the acetylenic proton signal (at ~2.20 ppm) and the propargyl methylene protons (at ~3.41 ppm), confirming their connectivity. It would also show correlations between the cyclopentyl methine proton and the adjacent methylene protons on the cyclopentyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can be useful for confirming the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the protons of the propargyl group and the protons on the cyclopentyl ring, providing information about the preferred orientation of the two groups relative to each other.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to deduce the elemental composition of the molecule. For this compound, the calculated exact mass for the protonated molecule, [C₈H₁₄N]⁺, is 124.1121. Experimental determination via HRMS has found a mass of 124.1099, which is in close agreement with the calculated value, thus confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. Upon elution from the column, it would enter the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for this molecule would likely involve the loss of the propargyl group or fragmentation of the cyclopentyl ring.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be used to generate the protonated molecule, [M+H]⁺. This is often the base peak in the spectrum, allowing for a clear determination of the molecular weight. The HRMS data mentioned previously was likely obtained using an ESI source coupled with a time-of-flight (TOF) mass analyzer.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
The key functional groups in this compound are the secondary amine (N-H), the terminal alkyne (C≡C-H), and the cyclopentyl and methylene groups (C-H, C-C). The expected vibrational frequencies for these groups are summarized in the table below.
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |
| Secondary Amine | N-H Stretch | 3350 - 3310 (weak to medium) | Weak | Secondary amines exhibit a single N-H stretching band. spectroscopyonline.comorgchemboulder.com |
| N-H Bend | 1650 - 1580 (variable) | Often weak and may not be prominent in secondary amines. orgchemboulder.com | ||
| C-N Stretch | 1250 - 1020 (medium to weak) | Characteristic of aliphatic amines. orgchemboulder.com | ||
| Terminal Alkyne | ≡C-H Stretch | ~3300 (strong, sharp) | Strong | A very characteristic and sharp peak. |
| C≡C Stretch | 2140 - 2100 (weak to medium, sharp) | Strong | The alkyne stretch is often weak in the IR spectrum but produces a strong signal in the Raman spectrum. nih.govrsc.org | |
| Alkyl Groups | C-H Stretch | 2960 - 2850 (strong) | Strong | Arises from the cyclopentyl and methylene groups. |
| C-H Bend | 1470 - 1430 (medium) | Medium |
In the IR spectrum of this compound, one would anticipate a sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weaker, single band between 3350 and 3310 cm⁻¹ would indicate the N-H stretch of the secondary amine. spectroscopyonline.comorgchemboulder.com The C-H stretching vibrations of the cyclopentyl ring and the propargyl methylene group would appear as strong bands in the 2960-2850 cm⁻¹ region. The C≡C triple bond stretch is expected to be a weak but sharp band in the 2140-2100 cm⁻¹ range.
Raman spectroscopy is particularly advantageous for identifying the alkyne functionality. The C≡C stretching vibration, which is often weak in IR, typically gives a strong and distinct signal in the Raman spectrum around 2100 cm⁻¹. rsc.orgresearchgate.net This is because the polarizability of the C≡C bond changes significantly during vibration, leading to a strong Raman scattering effect. The terminal alkyne C≡C stretching frequencies are known to be sensitive to their local environment, which can be a valuable tool in more complex systems. nih.govresearchgate.netacs.org The symmetric C-H stretching vibrations of the alkyl groups also tend to produce strong Raman signals.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, an XRD analysis would only be possible if the compound can be obtained as a stable, single crystal of sufficient quality. Assuming a crystalline form can be produced, the analysis would reveal the exact conformation of the cyclopentyl ring and the geometry around the nitrogen atom. It would also elucidate the packing of the molecules in the crystal lattice and identify any intermolecular hydrogen bonds involving the secondary amine's N-H group and the nitrogen lone pair.
As of now, there is no publicly available crystal structure for this compound in crystallographic databases. The ability to perform this analysis is contingent on the successful crystallization of the compound.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can predict a molecule's geometry, conformational preferences, and the distribution of its electrons.
For N-(prop-2-yn-1-yl)cyclopentanamine, DFT calculations would likely be initiated by optimizing the molecule's geometry to find its most stable three-dimensional arrangement. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to provide a good description of the molecule's electronic and structural properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. The LUMO is likely to be distributed across the acetylenic (prop-2-yn-1-yl) group, specifically the π* anti-bonding orbitals of the carbon-carbon triple bond. The energy of these orbitals would dictate the molecule's propensity to engage in nucleophilic or electrophilic reactions.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound Analogs (Note: These are hypothetical values for illustrative purposes, as specific data for the target compound is unavailable.)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| N-propylcyclopentanamine | -6.5 | 1.5 | 8.0 |
| N-(prop-2-yn-1-yl)cyclopropanamine | -6.8 | 1.2 | 8.0 |
This interactive table demonstrates the type of data that would be generated from DFT calculations. The values are illustrative and not based on actual computations for this compound.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a region of strong negative potential (red) around the nitrogen atom, corresponding to its lone pair. The acidic proton of the terminal alkyne would exhibit a region of positive potential (blue). This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.
Reaction Mechanism Predictions and Energy Profiles
Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states—the high-energy intermediates between reactants and products—and calculating the activation energies.
For this compound, one could theoretically study various reactions, such as its alkylation, acylation, or its participation in cycloaddition reactions involving the alkyne moiety. By calculating the energy profile, chemists can predict the feasibility of a reaction pathway and understand the factors that control its rate and selectivity. For instance, the reaction of the amine with an electrophile would proceed through a transition state where a new bond is forming, and the energy of this transition state would determine the reaction's kinetics.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent).
An MD simulation of this compound would reveal the flexibility of the molecule, the accessible conformations, and the timescales of conformational changes. This is particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles (focused on chemical descriptors, not biological efficacy numbers)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. While this article excludes biological efficacy numbers, the principles of QSAR rely on the calculation of molecular descriptors.
For this compound, a variety of chemical descriptors could be calculated to serve as the basis for future QSAR models. These descriptors quantify different aspects of the molecule's structure and properties.
Table 2: Key Chemical Descriptors for QSAR Studies
| Descriptor Class | Examples | Information Encoded |
| Topological | Molecular Connectivity Indices, Wiener Index | Atomic connectivity and branching. |
| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity of the molecule. |
These descriptors, once calculated for a series of related compounds, can be used to build predictive models that guide the design of new molecules with desired properties, without direct reference to specific activity values. researchgate.netnih.govresearchgate.netwiley.com
Predictive Spectroscopic Property Calculations
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) and increasingly sophisticated machine learning models. arxiv.orgresearchgate.net
DFT calculations, using functionals such as B3LYP or ωB97XD with appropriate basis sets (e.g., 6-311++G(d,p)), are a cornerstone for predicting molecular properties. mdpi.comresearchgate.net This method involves optimizing the molecule's geometry to find its lowest energy conformation and then calculating vibrational frequencies and NMR chemical shieldings. mdpi.comaps.org The calculated vibrational frequencies correspond to IR absorptions, while the NMR shieldings are converted to chemical shifts for comparison with experimental data. aps.org
In recent years, Graph Neural Networks (GNNs) and other machine learning algorithms have emerged as rapid and accurate alternatives for predicting NMR spectra. arxiv.orgst-andrews.ac.uk These models are trained on vast datasets of known molecular structures and their experimental spectra, allowing them to learn complex relationships between a molecule's structure and its spectroscopic output. arxiv.orgnih.gov For ¹H NMR, prediction errors (Mean Absolute Error, MAE) can be as low as 0.1 to 0.2 ppm, while ¹³C NMR predictions typically have MAEs of 1 to 2 ppm. arxiv.orgst-andrews.ac.uknih.gov
Predicted ¹H and ¹³C NMR Spectra
The predicted NMR chemical shifts are crucial for structural elucidation. Calculations would distinguish the unique magnetic environments of each hydrogen and carbon atom in the molecule. For instance, the terminal alkyne proton (H-C≡C) is expected to have a characteristic chemical shift, distinct from the protons on the cyclopentyl ring and the propargyl group.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Alkyne CH | 2.2 - 2.4 | Triplet (t) |
| N-CH₂ (Propargyl) | 3.3 - 3.5 | Doublet (d) |
| N-H | 1.0 - 2.5 | Broad Singlet (br s) |
| Cyclopentyl CH-N | 2.8 - 3.1 | Multiplet (m) |
| Cyclopentyl CH₂ | 1.4 - 1.9 | Multiplet (m) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| Alkyne C≡C-H | 70 - 75 |
| Alkyne C≡C -H | 80 - 85 |
| N-CH₂ (Propargyl) | 35 - 40 |
| Cyclopentyl C-N | 60 - 65 |
| Cyclopentyl C2/C5 | 30 - 35 |
| Cyclopentyl C3/C4 | 20 - 25 |
Predicted Infrared (IR) Spectrum
Theoretical vibrational frequency calculations help assign bands in an experimental IR spectrum. scirp.org For this compound, key predicted absorptions would include the stretching frequencies for the terminal alkyne C-H bond, the carbon-carbon triple bond, the C-N bond, and the N-H bond.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| ≡C-H | Stretch | 3300 - 3320 |
| C≡C | Stretch | 2100 - 2140 |
| N-H | Stretch | 3300 - 3500 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| N-H | Bend | 1550 - 1650 |
| C-N | Stretch | 1000 - 1250 |
These predictive models, whether based on first-principles quantum mechanics or machine learning, are indispensable tools in modern chemical research, enabling the analysis and identification of novel compounds like this compound. arxiv.orgnih.gov
Q & A
Q. What are the standard synthetic protocols for N-(prop-2-yn-1-yl)cyclopentanamine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of cyclopentanamine with propargyl bromide under inert conditions (e.g., N₂ atmosphere). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent). Purification via column chromatography (gradient elution) followed by recrystallization ensures high purity. Validation requires 1H/13C NMR to confirm structure (e.g., alkyne proton resonance at ~2.2 ppm) and HPLC-MS (≥95% purity threshold). For novel derivatives, elemental analysis (C, H, N) is mandatory .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Alkyne protons (δ 1.8–2.5 ppm) and cyclopentane ring protons (δ 1.5–2.0 ppm) are diagnostic. 13C NMR identifies alkyne carbons (δ 70–85 ppm).
- IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]+) confirms molecular weight.
Cross-validation with known literature data or analogous compounds (e.g., N-propargyl amines) is essential .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze for photoproducts.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify parent compound loss.
Report deviations using Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) to track proton transfer steps in alkyne-mediated reactions.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing pathways.
- Control Experiments : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables .
Q. How can researchers validate the selectivity of this compound in catalytic applications (e.g., click chemistry)?
- Methodological Answer :
- Competitive Assays : Co-incubate with alternative alkynes (e.g., phenylacetylene) and quantify product ratios via GC-MS.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer mechanism.
- X-ray Crystallography : Resolve catalyst-substrate adducts to confirm binding mode .
Q. What advanced analytical methods address challenges in quantifying trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Detect impurities at ppm levels using high-resolution mass spectrometry with electrospray ionization (ESI).
- NMR Relaxation Editing : Suppress dominant signals to amplify minor impurity peaks (e.g., 1D TOCSY).
- ICP-MS : Screen for metal catalysts (e.g., Cu residues from click chemistry) .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modifications : Vary substituents on the cyclopentane ring (e.g., methyl, hydroxy groups) and alkyne chain length.
- Biological Assays : Test derivatives in dose-response assays (e.g., IC50 for enzyme inhibition).
- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Interpretation & Reporting
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Propagation : Report 95% confidence intervals for EC50/IC50 values.
- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalies .
Q. How should researchers address reproducibility issues in synthetic yields?
- Methodological Answer :
- Detailed Protocols : Document inert atmosphere conditions, reagent drying (e.g., molecular sieves), and mixing rates.
- Round-Robin Testing : Collaborate with independent labs to validate yields.
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst ratio) .
Ethical & Reporting Standards
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Answer :
Follow NIH Guidelines for animal studies: - IACUC Approval : Ensure protocols minimize pain/distress.
- ARRIVE 2.0 Checklist : Report animal strain, sample size justification, and randomization.
For cell-based studies, include mycoplasma testing and authentication (e.g., STR profiling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
